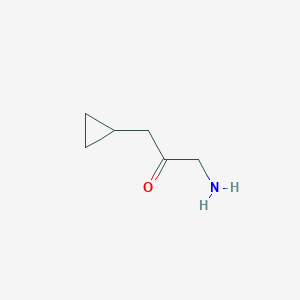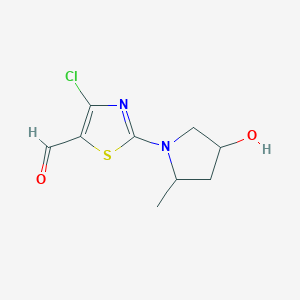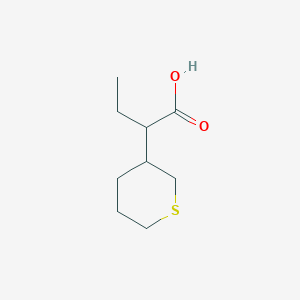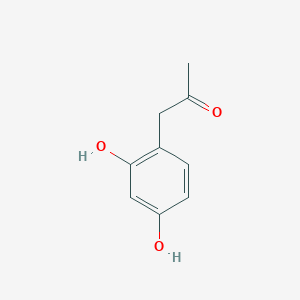
1-Amino-3-cyclopropylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-cyclopropylpropan-2-one is a unique organic compound characterized by its cyclopropyl group attached to a propanone backbone with an amino group at the first carbon position. This compound is of significant interest in various fields due to its distinctive chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-cyclopropylpropan-2-one can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-cyclopropylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-cyclopropylpropan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-3-cyclopropylpropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-1-cyclopropylpropan-1-one
- 1-Aminocyclopropanecarboxylic acid
Comparison: 1-Amino-3-cyclopropylpropan-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the cyclopropyl group can influence the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Eigenschaften
Molekularformel |
C6H11NO |
|---|---|
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
1-amino-3-cyclopropylpropan-2-one |
InChI |
InChI=1S/C6H11NO/c7-4-6(8)3-5-1-2-5/h5H,1-4,7H2 |
InChI-Schlüssel |
YOQFMSBXAJNJJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B13157739.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13157741.png)
![Cyclohexane, [1-(bromomethyl)propyl]-](/img/structure/B13157760.png)
![6,9-Dioxa-2-azaspiro[4.5]decane](/img/structure/B13157768.png)


![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13157796.png)
![2-amino-5-[2-(methylsulfanyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide](/img/structure/B13157806.png)



![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)

methanol](/img/structure/B13157848.png)
